molecular formula C7H3BrFN B1597509 4-Bromo-2-fluorophenylisocyanide CAS No. 730964-93-9

4-Bromo-2-fluorophenylisocyanide

Cat. No. B1597509
M. Wt: 200.01 g/mol
InChI Key: MCRVKJCZLULQNJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenylisocyanide (CAS 730964-93-9) is a chemical compound with the molecular formula C7H3BrFN and a molecular weight of 200.01 g/mol . It falls under the category of biochemicals for proteomics research . The compound’s structure consists of a phenyl ring substituted with bromine, fluorine, and an isocyanide functional group.

properties

IUPAC Name

4-bromo-2-fluoro-1-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRVKJCZLULQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373685
Record name 4-Bromo-2-fluorophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorophenylisocyanide

CAS RN

730964-93-9
Record name 4-Bromo-2-fluorophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluorophenylisocyanide
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